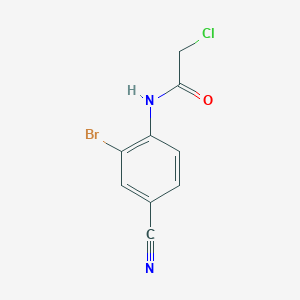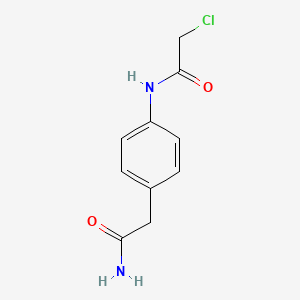![molecular formula C12H12N4O B7557585 N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide, also known as JNJ-5207852, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in various studies and has the potential to be used in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide involves the inhibition of JAK2, JAK3, and TYK2 kinases. These kinases are involved in the signaling pathways of various cytokines, including interleukins and interferons. By inhibiting these kinases, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia, breast, and prostate cancer cells. In vivo studies have also shown that this compound can reduce inflammation and ameliorate the symptoms of autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide in lab experiments include its potent inhibitory activity against JAK2, JAK3, and TYK2 kinases, its ability to modulate the immune response, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.
Direcciones Futuras
There are several future directions for the research and development of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide. These include:
1. Further studies to elucidate the molecular mechanism of action of this compound.
2. Development of more potent and selective inhibitors of JAK2, JAK3, and TYK2 kinases.
3. Evaluation of the efficacy of this compound in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders.
4. Investigation of the potential side effects and toxicity of this compound in preclinical and clinical studies.
5. Development of novel drug delivery systems to improve the bioavailability and solubility of this compound.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown promising results in various scientific studies. This compound has the potential to be used in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory disorders. Further research is needed to fully elucidate the molecular mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide is a multistep process that involves the use of various reagents and solvents. The synthesis of this compound was first reported by Johnson & Johnson Pharmaceutical Research and Development in 2005. The synthesis involves the reaction of 2-methylimidazole with 2-bromo-3-pyridinyl propenamide in the presence of a palladium catalyst to yield this compound.
Aplicaciones Científicas De Investigación
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide has been extensively studied in scientific research for its potential therapeutic applications. This compound has been shown to have potent inhibitory activity against various kinases, including JAK2, JAK3, and TYK2. These kinases play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-3-12(17)15-10-4-5-11(14-8-10)16-7-6-13-9(16)2/h3-8H,1H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTNMJAGMWPQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)



![2-chloro-N-[4-(triazol-2-yl)phenyl]acetamide](/img/structure/B7557551.png)

![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)
![2-chloro-N-[4-(2-cyanopropan-2-yl)phenyl]acetamide](/img/structure/B7557616.png)